molecular formula C16H34ClPPd B2831346 Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) CAS No. 1334497-00-5

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II)

Cat. No.: B2831346
CAS No.: 1334497-00-5
M. Wt: 399.29
InChI Key: UOHSKCLJZDRCDS-UHFFFAOYSA-M
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Description

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II), also known by its CAS number 1334497-00-5, is a chemical compound that has garnered interest in various scientific fields

Preparation Methods

The preparation of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, industrial production methods typically involve multi-step synthesis processes. These processes often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts or reagents.

Chemical Reactions Analysis

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs.

Scientific Research Applications

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic research. Additionally, in industry, Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) can be utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar functional groups. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 have been identified as structurally similar . Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) may exhibit distinct properties or activities that set it apart from these related compounds.

Properties

InChI

InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFUUASONSNHJJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C[CH2].CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[CH2].CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClPPd-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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